

A Comprehensive Technical Guide to the Solubility of Sodium Chromate in Organic Solvents

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Compound of Interest		
Compound Name:	Sodium chromate	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility of **sodium chromate** in various organic solvents. The information contained herein is intended to support research, development, and formulation activities where **sodium chromate** is a compound of interest.

Executive Summary

Sodium chromate (Na₂CrO₄) is a yellow, crystalline, inorganic salt that is highly soluble in water.[1] While its aqueous solubility is well-documented, its behavior in organic solvents is less extensively characterized but critical for applications in organic synthesis, non-aqueous electrochemistry, and specialized formulations. This guide consolidates available quantitative and qualitative solubility data, provides a detailed experimental protocol for solubility determination, and presents a logical workflow for these experimental procedures.

Solubility of Sodium Chromate in Organic Solvents

The solubility of **sodium chromate** in organic solvents is generally limited compared to its high solubility in water. The polarity of the solvent plays a crucial role in its ability to dissolve this ionic compound.

Quantitative Solubility Data



The following table summarizes the available quantitative data on the solubility of **sodium chromate** in specific organic solvents.

Solvent	Temperature (°C)	Solubility	Reference(s)
Methanol	25	3.44 g/L	[2]
Methanol	25	0.344 g/100 mL	[3][4][5]

Qualitative Solubility Data

For many organic solvents, only qualitative descriptions of **sodium chromate**'s solubility are available.

- Ethanol: **Sodium chromate** is described as "slightly soluble" or "sparingly soluble" in ethanol.[2][3][4][5][6][7][8][9]
- Liquid Ammonia: Insoluble.[4]
- Chromyl Chloride: Insoluble.[4]

Experimental Protocol for Determining Solubility

The following is a detailed methodology for determining the equilibrium solubility of an inorganic salt, such as **sodium chromate**, in an organic solvent. This protocol is based on the widely used isothermal shake-flask method coupled with gravimetric analysis for concentration determination.[6][10]

Materials and Equipment

- Anhydrous sodium chromate (analytical grade)
- Organic solvent of interest (high purity)
- Temperature-controlled orbital shaker or water bath
- Analytical balance (±0.0001 g)
- Vials with airtight caps (e.g., 20 mL scintillation vials)



- Syringe filters (solvent-compatible, e.g., 0.45 μm PTFE)
- Syringes
- Pipettes and volumetric flasks
- Drying oven
- Pre-weighed evaporating dishes

Procedure

- Preparation of Saturated Solution:
 - Add an excess amount of anhydrous sodium chromate to a vial. The presence of undissolved solid at the end of the equilibration period is essential to ensure saturation.
 [10]
 - Add a known volume of the organic solvent to the vial.
 - Securely cap the vial to prevent solvent evaporation.
- Equilibration:
 - Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25 $^{\circ}$ C ± 0.1 $^{\circ}$ C).
 - Agitate the samples for a sufficient period to reach equilibrium. A minimum of 24-48 hours is recommended, but the exact time should be determined by preliminary experiments where concentration is measured at various time points (e.g., 24, 48, 72 hours) until consecutive measurements are consistent.[3][10]
- Sample Collection and Preparation:
 - Once equilibrium is reached, allow the vials to stand undisturbed at the experimental temperature for at least 2 hours to allow the excess solid to settle.
 - Carefully draw a sample from the supernatant using a syringe.



- Immediately attach a syringe filter and dispense the clear, saturated solution into a preweighed, airtight container. This step is crucial to separate the dissolved solute from the undissolved solid.[10]
- Gravimetric Analysis:
 - Accurately weigh the container with the collected filtrate to determine the mass of the solution.
 - Transfer the filtrate to a pre-weighed evaporating dish.[6]
 - Carefully evaporate the solvent in a fume hood or using a rotary evaporator.
 - Once the solvent is removed, place the evaporating dish in a drying oven at an appropriate temperature (e.g., 100-120 °C) until a constant weight is achieved. This ensures all residual solvent is removed.[6]
 - Cool the dish in a desiccator and weigh it to determine the mass of the dry sodium chromate.

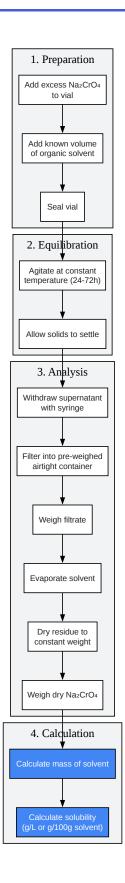
Data Analysis and Calculation

- Mass of Solvent: Subtract the mass of the dry sodium chromate from the total mass of the filtrate.
- Solubility Calculation: Express the solubility in the desired units (e.g., g/L, g/100 g solvent).
 - Solubility (g/100 g solvent) = (Mass of dry sodium chromate / Mass of solvent) x 100
 - To convert to g/L, the density of the solvent at the experimental temperature is required.

Visualized Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of **sodium chromate** solubility.





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Caption: Workflow for determining the solubility of **sodium chromate** in an organic solvent.



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